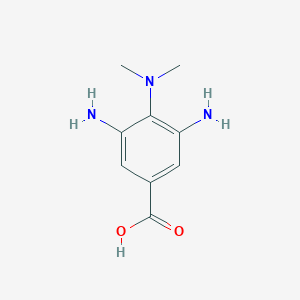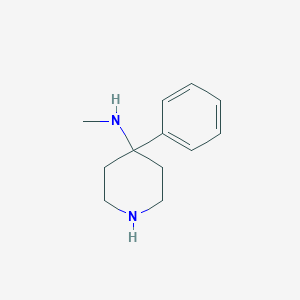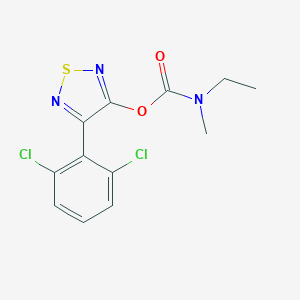![molecular formula C17H19ClN2 B067618 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine CAS No. 170303-85-2](/img/structure/B67618.png)
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine, also known as CTM, is a heterocyclic compound that belongs to the benzodiazocine family. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the central nervous system, and its activation leads to the inhibition of neuronal excitability. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine enhances the binding of GABA to its receptor, leading to an increase in GABAergic neurotransmission and a subsequent decrease in neuronal excitability.
Effets Biochimiques Et Physiologiques
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been shown to have a variety of biochemical and physiological effects. It has been reported to decrease the frequency and severity of seizures in animal models of epilepsy. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has also been shown to have anxiolytic and sedative effects in animal models of anxiety and depression. Additionally, 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been reported to have muscle relaxant and antinociceptive effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is also stable under normal laboratory conditions and has a long shelf life. However, 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for its preparation. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine is also relatively expensive compared to other compounds used in scientific research.
Orientations Futures
There are several future directions for the study of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine. One potential area of research is the development of new derivatives of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine with improved pharmacological properties. Another area of research is the investigation of the effects of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine on other neurotransmitter systems besides GABA. Additionally, the potential therapeutic applications of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored. Finally, the development of new methods for the synthesis of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine and its derivatives should be investigated to reduce the cost and increase the availability of these compounds for scientific research.
Méthodes De Synthèse
The synthesis of 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine involves the reaction of 2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]diazocine with a suitable reagent such as sodium hydride in the presence of an organic solvent such as dimethylformamide. The reaction yields 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities such as anticonvulsant, anxiolytic, and sedative effects. 2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine has also been reported to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
Propriétés
Numéro CAS |
170303-85-2 |
|---|---|
Nom du produit |
2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
Formule moléculaire |
C17H19ClN2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
2-chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C17H19ClN2/c1-12-4-6-16-13(8-12)10-19(2)17-7-5-15(18)9-14(17)11-20(16)3/h4-9H,10-11H2,1-3H3 |
Clé InChI |
AFOKCUMNZCOFQA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)Cl)N(C2)C)C |
Synonymes |
2-CHLORO-5,8,11-TRIMETHYL-5,6,11,12-TETRAHYDRO-DIBENZO[B, F][1,5]DIAZOCINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)



![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)



